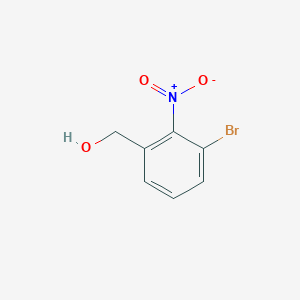

(3-Bromo-2-nitrophenyl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

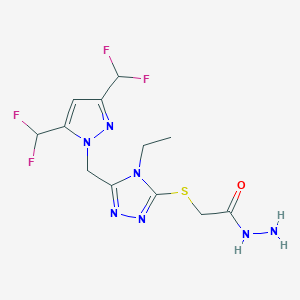

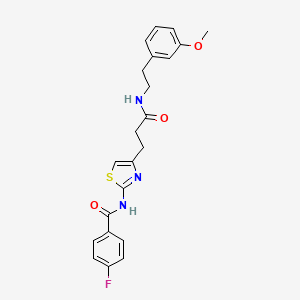

(3-Bromo-2-nitrophenyl)methanol is a chemical compound with the CAS Number: 1261475-45-9 . It has a molecular weight of 232.03 and its IUPAC name is (3-bromo-2-nitrophenyl)methanol . The compound is usually stored in a dry environment at 2-8°C .

Molecular Structure Analysis

The InChI code for (3-Bromo-2-nitrophenyl)methanol is 1S/C7H6BrNO3/c8-6-3-1-2-5(4-10)7(6)9(11)12/h1-3,10H,4H2 . This code provides a unique representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

The physical form of (3-Bromo-2-nitrophenyl)methanol is either solid or liquid . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the web search results.Wissenschaftliche Forschungsanwendungen

Determination of Bronopol and Its Degradation Products

Bronopol, a compound related through its bromo-nitro functional group arrangement, is extensively used as an antimicrobial agent. A study developed a method using high-performance liquid chromatography (HPLC) for the determination of bronopol and its degradation products in various products, highlighting the importance of stability and degradation pathways in pharmaceutical and cosmetic applications (Wang, Provan, & Helliwell, 2002).

Transmission of Substituent Effects

Research exploring the transmission of substituent effects in thiophen systems, including studies on compounds like 3-bromo-2-nitro-4-X-thiophens, can provide insights into how substituent properties affect chemical reactivity and stability. Such studies are crucial for understanding molecular behavior in organic synthesis and designing compounds with desired chemical properties (Spinelli, Guanti, & Dell'erba, 1972).

Degradation Rate of Bronopol

Investigations into the degradation of bronopol assess how factors like chemical composition and physical conditions influence the stability and degradation rate of this compound. Such studies are pivotal for ensuring the efficacy and safety of preservatives in cosmetic products, potentially paralleling research interests for compounds like (3-Bromo-2-nitrophenyl)methanol in terms of stability and degradation (Matczuk, Obarski, & Mojski, 2012).

Nucleophilic Substitution in Five-Membered Rings

Research on the influence of steric interactions in the reaction area on activation by a nitro-group in five-membered rings, including thiophen derivatives, underscores the complexity of nucleophilic substitution reactions. These studies contribute to a deeper understanding of how different functional groups and their positions affect chemical reactivity, which is relevant for synthesizing and manipulating compounds like (3-Bromo-2-nitrophenyl)methanol (Spinelli & Consiglio, 1975).

Safety and Hazards

The safety information for (3-Bromo-2-nitrophenyl)methanol indicates that it has the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Wirkmechanismus

Target of Action

Many aromatic compounds, like indole derivatives, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

The mode of action of such compounds often involves interactions with these targets, leading to changes in cellular processes .

Biochemical Pathways

These compounds can affect various biochemical pathways, leading to diverse biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of Action

The molecular and cellular effects of a compound’s action can vary widely depending on the specific targets and pathways it affects .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence a compound’s action, efficacy, and stability .

Eigenschaften

IUPAC Name |

(3-bromo-2-nitrophenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c8-6-3-1-2-5(4-10)7(6)9(11)12/h1-3,10H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGVQNXRJFYFTDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B2704708.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2704712.png)

![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)methanamine;hydrochloride](/img/structure/B2704715.png)

![2-Benzyl-1,5-dimethyl-1,2,3,4-tetrahydropyrazolo[5',1':2,3]pyrimido[4,5-c]pyridazine-7-carbonitrile](/img/structure/B2704718.png)

![2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)-N-phenethylacetamide](/img/structure/B2704723.png)

![3-{[2-(2,5-Dimethoxyphenyl)-1-[2-methyl-2-(morpholin-4-yl)propyl]-4-oxoazetidin-3-yl]oxy}benzonitrile](/img/structure/B2704727.png)